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5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine -

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

Catalog Number: EVT-15274867
CAS Number:
Molecular Formula: C13H16F3N3O7
Molecular Weight: 383.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a modified nucleoside that incorporates a trifluoroacetyl group and a methyl group on the amino side chain. This compound has garnered interest due to its potential applications in biochemical research, particularly in the fields of nucleic acid chemistry and molecular biology. The molecular formula for this compound is C13H16F3N3O7C_{13}H_{16}F_{3}N_{3}O_{7}, with a molecular weight of 383.28 g/mol .

Source and Classification

This compound is classified as a nucleoside, specifically a derivative of uridine. It is synthesized through various chemical reactions involving uridine as a starting material, modified by the introduction of specific functional groups. The presence of the trifluoroacetyl group is significant as it can influence the compound's reactivity and biological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves several key steps:

  1. Starting Material: Uridine or its derivatives serve as the base for modification.
  2. Protection of Functional Groups: Various protecting groups may be employed to prevent unwanted reactions during synthesis.
  3. Alkylation: The introduction of the N-methyl group is achieved through alkylation reactions, often using methyl iodide as an alkylating agent in the presence of bases like sodium hydride .
  4. Formation of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions, which may involve trifluoroacetic anhydride or similar reagents under controlled conditions .
  5. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

These steps can yield the desired compound with varying efficiencies depending on reaction conditions and purification methods.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine features:

  • A uridine backbone consisting of a ribose sugar linked to a uracil base.
  • An aminomethyl group at the 5-position, which is further substituted with N-methyl and N-trifluoroacetyl groups.

The structural representation can be visualized through its 2D and 3D models available in chemical databases . Key structural data include:

  • Molecular Weight: 383.28 g/mol
  • Chemical Formula: C13H16F3N3O7C_{13}H_{16}F_{3}N_{3}O_{7}
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can be characterized by its ability to participate in various reactions typical for nucleosides, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Acid-Base Reactions: The trifluoroacetyl moiety can influence acidity, affecting protonation states under physiological conditions.
  • Coupling Reactions: This compound can be utilized as a building block in oligonucleotide synthesis, facilitating incorporation into RNA strands due to its modified structure .
Mechanism of Action

Process and Data

The mechanism of action for 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine primarily revolves around its incorporation into RNA molecules. Once integrated into RNA, it may affect:

  • Base Pairing: The modifications can enhance or alter base pairing properties during transcription or translation processes.
  • Stability: The presence of the trifluoroacetyl group may increase the stability of RNA against degradation by nucleases.
  • Biological Activity: Depending on its incorporation, it may influence gene expression or protein synthesis by modifying ribonucleoprotein interactions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Boiling Point: Not specifically documented but inferred to decompose before boiling due to complex structure.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm structural integrity and purity .

Applications

Scientific Uses

The primary applications of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine in scientific research include:

  • Oligonucleotide Synthesis: Used as a building block for synthesizing modified RNA strands, enhancing stability and functionality.
  • Biochemical Studies: Investigated for its role in studying RNA structure-function relationships and interactions with proteins.
  • Therapeutic Research: Potential applications in developing antiviral agents or other therapeutic modalities targeting RNA viruses or diseases linked to RNA dysfunction .
Biosynthesis and Enzymatic Pathways of Modified Uridines

Role of MnmE-MnmG Complex in tRNA Modification

The MnmE-MnmG enzyme complex (also termed MnmEG) is a conserved bacterial machinery responsible for installing the carboxymethylaminomethyl (cmnm) group at the wobble position (U34) of specific tRNAs, including those for glutamate, lysine, glutamine, and arginine. This α₂β₂ heterotetramer catalyzes the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) or its 2-thio derivative (cmnm⁵s²U) through a multi-step enzymatic reaction [1] [9]. The reaction requires glycine as the donor of the aminomethyl moiety and methylenetetrahydrofolate (CH₂-THF) as the one-carbon source. Structural studies reveal that MnmE binds GTP and THF derivatives, while MnmG is a flavoprotein that facilitates FAD-dependent redox steps. This complex acts as the foundational biosynthetic step for downstream modifications, including the generation of 5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine derivatives under specific experimental conditions [1] [2].

Tetrahydrofolate-Dependent Methylation Mechanisms

Tetrahydrofolate (THF) cofactors serve as essential one-carbon donors in U34 modification. Isotopic labeling studies using ¹³C-CH₂-THF definitively identified methylene-THF (CH₂-THF) as the physiological substrate for the MnmEG complex, contrary to prior hypotheses implicating formyl- or methyl-THF [1]. The reaction proceeds via nucleophilic addition of the one-carbon unit to the C5 position of uracil, facilitated by reduced FAD (FADH₂) generated through NADH oxidation. Biochemical reconstitution assays demonstrate that DTT can substitute for NADH, indicating flexibility in the reductant requirement [1]. Crucially, MnmE copurifies with multiple THF species (THF, CH₂-THF, CH₃-THF), complicating earlier substrate identification efforts. The THF binding pocket accommodates various folate oxidation states, but kinetic analyses confirm CH₂-THF as the catalytically competent substrate [1].

Table 1: Kinetic Parameters of THF Analogs in MnmEG-Catalyzed Modification

THF AnalogRelative Activity (%)Role in cmnm⁵U FormationIsotope Incorporation
Methyl-THF (CH₃-THF)15-20%Poor substrateMinimal ¹³C transfer
Methylene-THF (CH₂-THF)100%Primary one-carbon donorEfficient ¹³C transfer
Formyl-THF (CHO-THF)10-15%Non-physiologicalUndetectable
THF (no one-carbon)<5%InactiveNone

Comparative Analysis of Bacterial vs. Eukaryotic tRNA Modification Systems

Evolutionary divergence is evident in U34 modification machineries. In Gram-negative bacteria (e.g., E. coli), the bifunctional enzyme MnmC converts cmnm⁵U to 5-methylaminomethyluridine (mnm⁵U) via FAD-dependent oxidative demethylation followed by SAM-dependent methylation [9]. However, Gram-positive bacteria (e.g., Bacillus subtilis) lack MnmC homologs and instead utilize MnmM (YtqB), a dedicated SAM-dependent methyltransferase that catalyzes nm⁵s²U → mnm⁵s²U conversion [6]. Eukaryotes exhibit further specialization: yeast mitochondria harbor cmnm⁵U in tRNAs decoding two-codon families ending in purines (e.g., tRNAᴸᵉᵘ, tRNAᵀʳᵖ) [10], while humans employ the GTPBP3-MTO1 complex to install the analogous taurinomethyl group (τm⁵U) instead of cmnm⁵U. Plant chloroplasts utilize a MnmM-like enzyme, reflecting their prokaryotic origins [6]. These differences highlight lineage-specific adaptation in tRNA modification:

  • Bacteria: MnmEG → cmnm⁵U → (MnmC/MnmM) → mnm⁵U
  • Mammalian Mitochondria: GTPBP3-MTO1 → τm⁵U
  • Yeast Mitochondria: cmnm⁵U retained as an end-product

Glycine as a Substrate for Carboxymethylaminomethyl Group Installation

Glycine serves as the direct precursor of the aminomethyl moiety in cmnm⁵U biosynthesis. The MnmEG complex incorporates glycine’s carbon backbone into the cmnm side chain through a PLP-dependent transamination-like mechanism. Mass spectrometry analyses of tRNAs modified in the presence of ¹³C-glycine confirm direct incorporation of the labeled glycine molecule into U34 [1]. The reaction involves:

  • Decarboxylation of glycine to yield an aminomethyl intermediate
  • Conjugation with a one-carbon unit from CH₂-THF
  • Attachment to C5 of uridine via electrophilic addition

Enzymatic assays show that glycine analogs (e.g., sarcosine) cannot substitute for glycine, indicating strict substrate specificity. The aminomethyl group of glycine ultimately forms the —NH—CH₂— linkage in cmnm⁵U, which serves as the precursor for synthetic derivatives like 5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine [1] [2].

Table 2: Evolutionary Distribution of U34 Modification Systems

OrganismModification EnzymeCore SubstrateCatalyzed ProducttRNA Targets
E. coli (Gram-negative)MnmE-MnmG complexGlycine + CH₂-THFcmnm⁵U/cmnm⁵s²UArg, Glu, Gln, Lys
B. subtilis (Gram-positive)MnmM (YtqB)SAMmnm⁵s²UGln, Lys
S. cerevisiae mitochondriaUnknownGlycine analog?cmnm⁵ULeu, Trp
A. thaliana chloroplastsMnmM homologSAMmnm⁵s²UND

Key: ND = Not determined; SAM = S-adenosyl methionine

Properties

Product Name

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

IUPAC Name

N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide

Molecular Formula

C13H16F3N3O7

Molecular Weight

383.28 g/mol

InChI

InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1

InChI Key

CMGFNSOQJGRGFE-LCFZEIEZSA-N

Canonical SMILES

CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F

Isomeric SMILES

CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F

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